3-(2-hexyl-1H-benzimidazol-1-yl)propanenitrile
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Overview
Description
2-(2-Hexyl-1H-1,3-Benzimidazol-1-yl)Ethyl Cyanide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core substituted with a hexyl group and an ethyl cyanide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hexyl-1H-1,3-Benzimidazol-1-yl)Ethyl Cyanide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the hexyl and ethyl cyanide groups. One common method involves the reaction of ortho-phenylenediamine with hexyl aldehyde in the presence of an acid catalyst to form the benzimidazole core. Subsequent alkylation with ethyl cyanide under basic conditions completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hexyl-1H-1,3-Benzimidazol-1-yl)Ethyl Cyanide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-Hexyl-1H-1,3-Benzimidazol-1-yl)Ethyl Cyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-(2-Hexyl-1H-1,3-Benzimidazol-1-yl)Ethyl Cyanide involves its interaction with specific molecular targets within biological systems. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The hexyl and ethyl cyanide groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-(2-Hydroxyethyl)Benzimidazole: Studied for its potential therapeutic applications.
Uniqueness: 2-(2-Hexyl-1H-1,3-Benzimidazol-1-yl)Ethyl Cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl group enhances its hydrophobic interactions, while the ethyl cyanide group provides additional reactivity and potential for further functionalization .
Properties
Molecular Formula |
C16H21N3 |
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Molecular Weight |
255.36 g/mol |
IUPAC Name |
3-(2-hexylbenzimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C16H21N3/c1-2-3-4-5-11-16-18-14-9-6-7-10-15(14)19(16)13-8-12-17/h6-7,9-10H,2-5,8,11,13H2,1H3 |
InChI Key |
OCEKYUJEMXEEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC2=CC=CC=C2N1CCC#N |
Origin of Product |
United States |
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